hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
Overview
Description
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings. This compound is notable for its intricate molecular architecture, which includes six five-membered rings, three six-membered rings, two eight-membered rings, four nine-membered rings, two ten-membered rings, and one twelve-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene typically involves multiple steps, starting from simpler cyclic compounds. One common approach is the irradiation of snoutene derivatives, which leads to the formation of various substituted diademanes. These intermediates can then be further transformed into this compound through a series of thermal isomerizations and rearrangements .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and the use of ionic liquids have shown promise in improving the efficiency and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within its polycyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols. Substitution reactions result in halogenated derivatives .
Scientific Research Applications
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic hydrocarbons and their reactivity.
Biology: Its unique structure makes it a candidate for exploring interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to engage in various chemical reactions, influencing molecular pathways and targets. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene can be compared to other polycyclic hydrocarbons such as hexacyclo[6.6.1.1{3,6}.1{10,13}.0{2,7}.0{9,14}]heptadec-4-yne. While both compounds share a similar core structure, the presence of different functional groups and ring sizes imparts unique properties to each. For instance, hexacyclo[6.6.1.1{3,6}.1{10,13}.0{2,7}.0{9,14}]heptadec-4-yne contains a triple bond, which significantly alters its reactivity compared to the double bond in this compound .
List of Similar Compounds
- Hexacyclo[6.6.1.1{3,6}.1{10,13}.0{2,7}.0{9,14}]heptadec-4-yne
- Hexacyclo[6.6.1.1{3,6}.1{10,13}.0{2,7}.0{9,14}]heptadec-4-ene
Properties
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-2,8-17H,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGLOJSPSEIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4CC3C5C4C6CC5C=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-91-7, 87480-43-1, 87480-44-2 | |
Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4abeta,5beta,8beta,8abeta,9alpha,9abeta,10alpha,10abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha,9beta,9aalpha,10beta,10aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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